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Compound of Interest

Compound Name: 4-Nitrobenzyl bromoacetate

Cat. No.: B096841 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-nitrobenzyl bromoacetate (C₉H₈BrNO₄), a

crucial reagent in organic synthesis, particularly for the introduction of a photolabile protecting group. Understanding its

spectroscopic signature is paramount for confirming its identity, purity, and stability. This document will delve into the

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

insights grounded in fundamental chemical principles and comparative analysis with related structures.

Molecular Structure and Spectroscopic Overview
4-Nitrobenzyl bromoacetate possesses a well-defined structure amenable to thorough spectroscopic investigation. The

molecule incorporates a para-substituted aromatic ring, an ester functional group, and an alkyl bromide. Each of these

features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification.

Caption: Molecular Structure of 4-Nitrobenzyl bromoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-nitrobenzyl bromoacetate is predicted to exhibit three distinct signals corresponding to

the aromatic protons, the benzylic methylene protons, and the alpha-bromo methylene protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

~8.25 Doublet 2H Ar-H (ortho to NO₂)

The strong electron-

withdrawing nitro

group deshields the

ortho protons

significantly, shifting

them downfield.

~7.60 Doublet 2H Ar-H (meta to NO₂)

These protons are less

affected by the nitro

group and appear at a

relatively upfield

position compared to

the ortho protons.

~5.40 Singlet 2H -O-CH₂-Ar

The electronegative

oxygen of the ester

and the aromatic ring

deshield this

methylene group.

~4.00 Singlet 2H Br-CH₂-C=O

The electronegative

bromine and the

carbonyl group

deshield these

protons.

Note:Predicted chemical shifts are based on the analysis of similar compounds such as 4-nitrobenzyl bromide and

general substituent effects.[1]

The simplicity of the spectrum, with two doublets in the aromatic region, is indicative of a para-substituted benzene ring.

The two singlets in the aliphatic region correspond to the two methylene groups, which do not have any adjacent protons

to couple with.

Caption: Distinct proton environments in 4-Nitrobenzyl bromoacetate.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~166 C=O
The carbonyl carbon of the ester group

is highly deshielded.

~148 Ar-C (para to CH₂O)
The carbon attached to the nitro group

is significantly deshielded.

~142 Ar-C (ipso to CH₂O)
The carbon attached to the benzylic

methylene group.

~129 Ar-CH (meta to NO₂)
Aromatic carbons ortho to the ester-

linked methylene group.

~124 Ar-CH (ortho to NO₂)
Aromatic carbons meta to the ester-

linked methylene group.

~67 -O-CH₂-Ar
The benzylic carbon is deshielded by

the adjacent oxygen and aromatic ring.

~25 Br-CH₂-C=O
The carbon attached to the bromine is

deshielded.

Note:Predicted chemical shifts are based on data from analogous compounds like 4-nitrobenzyl bromide and established

substituent effects on aromatic systems.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-nitrobenzyl
bromoacetate will be dominated by absorptions from the nitro group, the ester group, and the aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment Rationale

~3100-3000 Medium Aromatic C-H stretch
Characteristic of C-H bonds

on a benzene ring.

~1735 Strong C=O stretch (ester)

The strong absorption is due

to the large change in dipole

moment during the vibration

of the carbonyl group.

~1600, ~1450 Medium-Weak Aromatic C=C stretch
Skeletal vibrations of the

benzene ring.

~1520 Strong Asymmetric NO₂ stretch
A characteristic and intense

band for nitro compounds.

~1345 Strong Symmetric NO₂ stretch
Another strong, characteristic

band for nitro compounds.

~1250 Strong C-O stretch (ester)
Stretching vibration of the

ester C-O bond.

~850 Strong p-substituted C-H bend

Out-of-plane bending

vibration characteristic of

para-disubstituted benzene

rings.

~650 Medium C-Br stretch

The carbon-bromine

stretching vibration appears

in the fingerprint region.

Note:Predicted absorption frequencies are based on typical ranges for these functional groups and data from similar

molecules like 4-nitrobenzyl bromide.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-
nitrobenzyl bromoacetate (Molecular Weight: 274.07 g/mol ), the mass spectrum is expected to show the molecular ion

peak and several characteristic fragment ions.[4]
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m/z Ion Rationale

273/275 [M]⁺

Molecular ion peak, showing the isotopic

pattern for one bromine atom (¹⁹Br and

⁸¹Br are in a ~1:1 ratio).

152 [O₂NC₆H₄CH₂O]⁺ Loss of the bromoacetyl group.

136 [O₂NC₆H₄CH₂]⁺
Cleavage of the ester C-O bond. This is

often a prominent peak.

121/123 [BrCH₂CO]⁺ Bromoacetyl cation.

106 [C₆H₄CH₂]⁺
Loss of the nitro group from the 4-

nitrobenzyl cation.

90 [C₆H₄O]⁺ Further fragmentation.

digraph "Fragmentation_Pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled];

edge [color="#4285F4"];

M [label="[C₉H₈BrNO₄]⁺\nm/z = 273/275"];

F1 [label="[O₂NC₆H₄CH₂]⁺\nm/z = 136"];

F2 [label="[BrCH₂CO]⁺\nm/z = 121/123"];

F3 [label="[C₇H₆O]⁺\nm/z = 106"];

M -> F1 [label="- BrCH₂COO•"];

M -> F2 [label="- •OCH₂C₆H₄NO₂"];

F1 -> F3 [label="- NO₂"];

}

Caption: Predicted major fragmentation pathway of 4-Nitrobenzyl bromoacetate.

Experimental Protocol: Synthesis
A common method for the preparation of 4-nitrobenzyl bromoacetate involves the esterification of 4-nitrobenzyl alcohol

with bromoacetyl bromide.[5]

Procedure:

Dissolve 4-nitrobenzyl alcohol in a suitable solvent such as dichloromethane in the presence of a base like pyridine.

Cool the solution in an ice bath (0-5 °C).
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Add bromoacetyl bromide dropwise to the cooled solution with constant stirring.

Allow the reaction to proceed at room temperature for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 4-
nitrobenzyl bromoacetate.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 4-nitrobenzyl
bromoacetate. The predicted spectroscopic data, based on established chemical principles and comparison with closely

related compounds, offers a reliable reference for researchers. The ¹H NMR spectrum confirms the substitution pattern

and the presence of the two distinct methylene groups. The ¹³C NMR spectrum corroborates the carbon framework. The

IR spectrum clearly identifies the key functional groups, particularly the nitro and ester moieties. Finally, mass

spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior.

This multi-faceted spectroscopic approach ensures the unambiguous identification and quality assessment of 4-
nitrobenzyl bromoacetate for its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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